![molecular formula C22H15Cl2NO3S B2508058 (4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone CAS No. 1114886-33-7](/img/structure/B2508058.png)

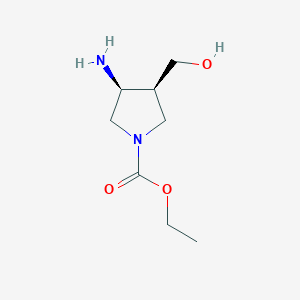

(4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound , (4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone, is a derivative of benzo-1,4-thiazine. It is characterized by the presence of a 3,4-dichlorophenyl group and a p-tolyl group attached to the benzo[b][1,4]thiazin-2-yl core. The compound likely exhibits interesting chemical and physical properties due to the presence of these substituents.

Synthesis Analysis

The synthesis of related benzo-1,4-thiazine derivatives has been reported in the literature. For example, benzo-1,4-thiazinotropones with various substituents were synthesized through the reaction of di- or trihalotropolone or 3-bromotropolones with o-aminothiophenol . Although the exact synthesis of the compound is not detailed in the provided papers, it can be inferred that similar synthetic strategies involving substitution reactions could be employed to synthesize this compound.

Molecular Structure Analysis

The molecular structure of benzo-1,4-thiazine derivatives is known to be influenced by the substituents on the ring system. In a related compound, the piperidine ring was found to adopt a chair conformation, and the geometry around the sulfur atom was distorted tetrahedral . These structural features are likely to be present in the compound of interest as well, considering its structural similarity. The presence of dichlorophenyl and p-tolyl groups could further influence the overall molecular conformation and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of benzo-1,4-thiazine derivatives can vary depending on the substituents present. For instance, bromination and nitration reactions of benzo-1,4-thiazino[3,2-b]tropone resulted in the formation of various substituted products . The compound , with electron-withdrawing dichlorophenyl groups, may exhibit unique reactivity patterns in similar electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo-1,4-thiazine derivatives can be quite diverse. Spectroscopic techniques are typically used to characterize these compounds . The thermal stability of a related compound was found to be stable in the temperature range of 20-170°C . The electronic properties, such as the HOMO-LUMO energy gap, can be evaluated using density functional theory calculations, which also help in identifying reactive sites on the molecular surface . The presence of inter and intramolecular hydrogen bonds, as well as other non-covalent interactions like C—Cl···π and π···π interactions, can significantly influence the physical properties of these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The synthesis and reactivity of benzo[b]thiophene derivatives, including those with sulfur- and oxygen-containing nucleophiles, have been extensively studied. For instance, the oxidation of corresponding benzo[b]thiophene derivatives leads to Michael-type nucleophilic addition under both basic and acidic conditions, offering a route for the functionalization of these compounds (Pouzet et al., 1998). Similarly, the synthesis of bis(1,2,4-oxadiazoles), 1,2,4-oxadiazolyl-quinazolines, and 1,2,4-oxadiazolyl-benzothiazinones via the reaction of diaminoglyoxime with various ketones demonstrates the versatility of thiazinone derivatives in organic synthesis (Khanmiri et al., 2014).

Molecular Structures

Research on the crystal structures of thiazole derivatives reveals insights into their molecular configurations and potential interactions. For example, the determination of molecular structures via single crystal X-ray diffraction methods provides valuable information on the geometries and potential reactivity of these compounds (Heydari et al., 2016).

Potential Applications

The study of the synthesis, antimicrobial, and analgesic activities of 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives points towards the application of these compounds in medicinal chemistry, highlighting their antimicrobial and analgesic properties (Jayanna et al., 2013). Furthermore, the application of benzothiazinones in materials science, as indicated by their use in photopolymerization processes, demonstrates their potential in the development of new materials (Wang et al., 2010).

Propiedades

IUPAC Name |

[4-(3,4-dichlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl2NO3S/c1-14-6-8-15(9-7-14)22(26)21-13-25(16-10-11-17(23)18(24)12-16)19-4-2-3-5-20(19)29(21,27)28/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKFKNYZFFPBKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopropyl-4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2507975.png)

![2-Furyl 4-[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]piperazinyl ketone](/img/structure/B2507976.png)

![N-(2-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2507977.png)

![5-Chloro-6-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2507982.png)

![2-[(2-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2507984.png)

![3-((1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2507986.png)

![ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2507988.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2507989.png)

![4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2507992.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2507997.png)